1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a trimethoxyphenyl group, and a tetrahydroquinoline core
Preparation Methods
The synthesis of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the dimethylamino group: This step typically involves the reaction of the intermediate with dimethylamine under basic conditions.
Attachment of the trimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the intermediate reacts with a trimethoxybenzene derivative in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, as well as appropriate solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure and have similar chemical properties and applications.
Dimethylamino compounds: These compounds contain the dimethylamino group and are used in various chemical and biological applications.
Trimethoxyphenyl compounds: These compounds contain the trimethoxyphenyl group and are used in the synthesis of pharmaceuticals and other bioactive molecules.
The uniqueness of this compound lies in its combination of these functional groups, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
1-(dimethylamino)-7,7-dimethyl-4-(2,3,4-trimethoxyphenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-22(2)11-15-19(16(25)12-22)14(10-18(26)24(15)23(3)4)13-8-9-17(27-5)21(29-7)20(13)28-6/h8-9,14H,10-12H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXXLQPOJNNGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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